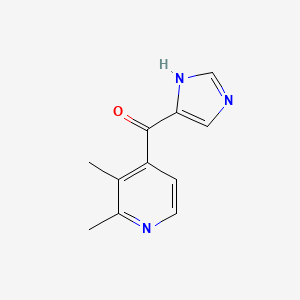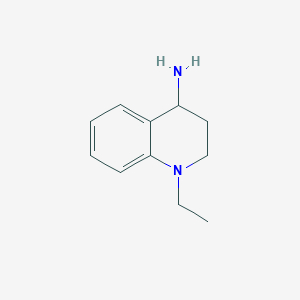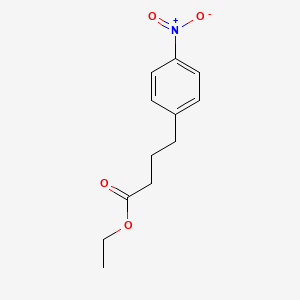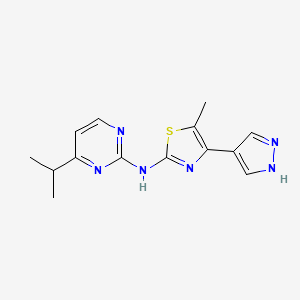
(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone is a compound that features a pyridine ring substituted with two methyl groups at the 2 and 3 positions and an imidazole ring at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone typically involves the condensation of 2,3-dimethylpyridine-4-carboxaldehyde with 1H-imidazole-5-carboxylic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of (2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .
相似化合物的比较
Similar Compounds
- (2,3-dimethylpyridin-4-yl)-(1H-pyrazol-5-yl)methanone
- (2,3-dimethylpyridin-4-yl)-(1H-triazol-5-yl)methanone
- (2,3-dimethylpyridin-4-yl)-(1H-pyrrolo-5-yl)methanone
Uniqueness
(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone is unique due to its specific substitution pattern and the presence of both pyridine and imidazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
(2,3-dimethylpyridin-4-yl)-(1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C11H11N3O/c1-7-8(2)13-4-3-9(7)11(15)10-5-12-6-14-10/h3-6H,1-2H3,(H,12,14) |
InChI 键 |
YMRRLBMCYHBYTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1C)C(=O)C2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 3-[3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate](/img/structure/B13876320.png)
![N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13876321.png)

![1-[(3-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13876338.png)

![N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13876351.png)


![[3-(Benzimidazol-1-yl)phenyl]methanamine](/img/structure/B13876380.png)



![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
